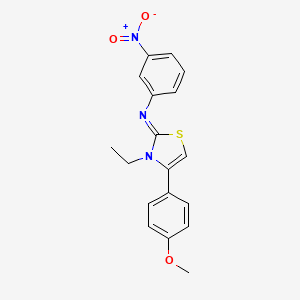

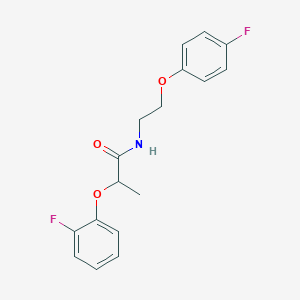

3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine" is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the methoxyphenyl and nitrophenyl groups suggests potential for significant biological activity, as these substituents are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring through a condensation reaction. In the context of the provided papers, similar compounds have been synthesized using various methods. For example, the synthesis of a related thiazolidinone compound was reported using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . Another paper describes the synthesis of a thiazolidine derivative, highlighting the importance of dihedral angles and the absence of planarity in the resulting structure . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray diffraction techniques, as seen in the papers . The dihedral angles between the rings and the type of crystal system (e.g., triclinic, monoclinic) are important features that can influence the compound's properties. The presence of intermolecular hydrogen bonds, such as C-H···O and C-H···N bonds, can also affect the three-dimensional molecular packing and stability of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the interaction of thiazole compounds with different arylidinemalononitrile derivatives can lead to the formation of new compounds . The presence of electron-withdrawing or electron-donating substituents, such as methoxy and nitro groups, can influence the reactivity and the types of reactions the thiazole compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the molecule, including the molecular electrostatic potential and HOMO-LUMO energy levels . The dipole moment orientations and chemical reactivity descriptors can provide insights into the inter- and intramolecular charge transfer and overall stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of related thiazol-2-imine derivatives involves various chemical reactions tailored to incorporate specific functional groups, enhancing their potential for diverse applications. For instance, a study by Kumar, Ragini, and Meshram (2013) describes a one-pot three-component approach for synthesizing thiazol-2-imines by reacting amine, phenyl isothiocyanate, and β-nitroacrylate in an ionic liquid, highlighting a method that offers regioselectivity, mild reaction conditions, and high yield without the need for a catalyst (Kumar, Ragini, & Meshram, 2013).

Antimicrobial Activity

Compounds structurally related to 3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine have been synthesized and evaluated for antimicrobial properties. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole-derived Schiff bases and tested their antibacterial and antifungal activities, demonstrating moderate activity against selected bacteria and fungi, highlighting the potential of these compounds in antimicrobial research (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Crystal Structure Analysis

The determination of the crystal structure of related compounds provides insights into their molecular configurations and potential interactions. Yeong et al. (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure using X-ray diffraction, revealing important hydrogen bonding interactions contributing to the compound's stability (Yeong, Chia, Quah, & Tan, 2018).

Photophysical Properties

The study of the photophysical properties of thiazol-2-imine derivatives, such as fluorescence, is crucial for developing materials for optical applications. Habenicht et al. (2015) investigated the influence of regioisomerism on the photophysical properties of thiazole-based fluorophores, finding that nitro groups did not act as fluorescence quenchers, contrary to expectations, which suggests potential for these compounds in fluorescence applications (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Eigenschaften

IUPAC Name |

3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-20-17(13-7-9-16(24-2)10-8-13)12-25-18(20)19-14-5-4-6-15(11-14)21(22)23/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPFJINITVJYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2563489.png)

![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)

![2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide](/img/structure/B2563498.png)